![molecular formula C16H20N2O2 B14320795 4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol CAS No. 110189-21-4](/img/structure/B14320795.png)
4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol is a complex organic compound with a molecular formula of C16H20N2O2 This compound is known for its unique structure, which includes a phenol group, a pyridine ring, and a methylaminoethoxy side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-bromoethylamine hydrobromide with 2-pyridylboronic acid in the presence of a palladium catalyst to form the pyridin-2-yl ethylamine intermediate. This intermediate is then reacted with 4-hydroxybenzaldehyde under reductive amination conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methylaminoethoxy side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenol derivatives.
科学研究应用
4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. The methylaminoethoxy side chain can enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can modulate various cellular processes, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
4-Hydroxy-N-methylphenethylamine: Similar structure but lacks the pyridine ring.
N-Methyltyramine: Similar structure but lacks the pyridine ring and the ethoxy group.
4-Hydroxyphenethylamine: Similar structure but lacks the methylamino and pyridine groups.
Uniqueness
4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol is unique due to the presence of both the pyridine ring and the methylaminoethoxy side chain
属性
CAS 编号 |
110189-21-4 |
|---|---|
分子式 |
C16H20N2O2 |
分子量 |
272.34 g/mol |
IUPAC 名称 |
4-[1-[2-(methylamino)ethoxy]-1-pyridin-2-ylethyl]phenol |
InChI |
InChI=1S/C16H20N2O2/c1-16(20-12-11-17-2,15-5-3-4-10-18-15)13-6-8-14(19)9-7-13/h3-10,17,19H,11-12H2,1-2H3 |
InChI 键 |
AYNXFEGICTUKKN-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)O)(C2=CC=CC=N2)OCCNC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


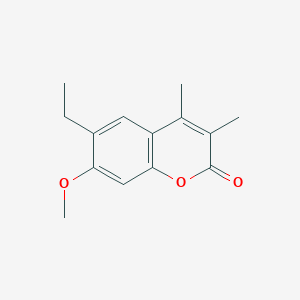
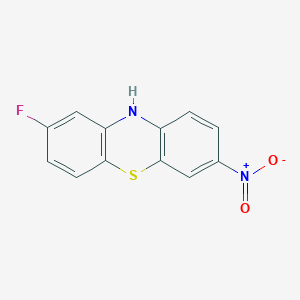
![2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic Acid](/img/structure/B14320732.png)

![1-Pentanone, 1,5-diphenyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14320748.png)
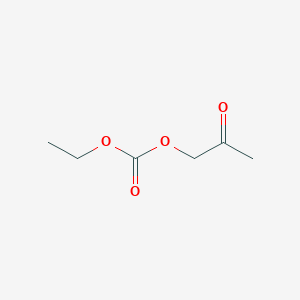

![2-(2-{2-[(2-Methylprop-2-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14320777.png)
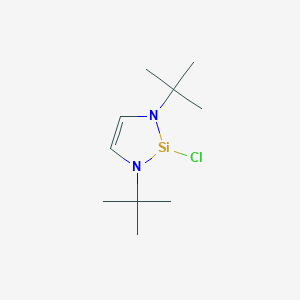
![1H-Benzimidazole, 2-[[[4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-](/img/structure/B14320785.png)
![1-[(Propan-2-yl)tellanyl]dodecane](/img/structure/B14320802.png)
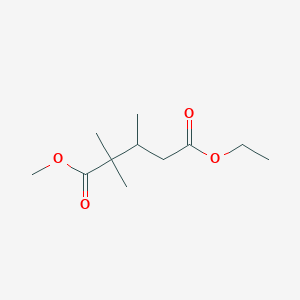
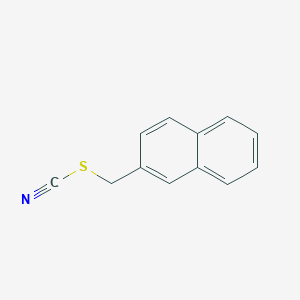
![Phenol, 2-[(undecylamino)methyl]-](/img/structure/B14320808.png)
